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Compound of Interest

Compound Name: Tfax 488, SE

CAS No.: 222164-96-7

Cat. No.: B3179282

Get Quote

Mechanistic Insights and Optimized Workflows for
Amine-Reactive Fluorescent Labeling
Introduction & Scientific Rationale
TFAX 488, SE is an amine-reactive green fluorescent dye that serves as a high-performance

equivalent to Alexa Fluor® 488. Exhibiting exceptional photostability and pH-insensitivity across

a broad range (pH 4–10), it is a premier choice for demanding applications such as flow

cytometry, two-photon excitation (TPE) microscopy, and super-resolution imaging techniques

like [3].

Mechanistic Insight: The succinimidyl ester (SE) moiety reacts specifically with primary amines

—such as the

-amino groups of lysine residues or the N-terminal

-amines of proteins—to form highly stable amide bonds. This nucleophilic acyl substitution is
fundamentally governed by pH. Because the primary amine must be in its deprotonated state
to act as a nucleophile, the reaction requires an alkaline environment. However, as pH
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increases, the competing hydrolysis of the NHS ester into an unreactive carboxylic acid
accelerates exponentially. Therefore, maintaining a strict pH window of 8.3–9.0 is the
thermodynamic "sweet spot" to maximize aminolysis while minimizing hydrolysis, a standard
established in authoritative [2].

Physicochemical Properties
The following table summarizes the critical optical and chemical properties of TFAX 488, SE
required for accurate experimental planning and Degree of Labeling (DOL) calculations.

Property Specification

Fluorophore TFAX 488 (Alexa Fluor® 488 equivalent)

Reactive Group Succinimidyl Ester (SE / NHS)

Target Reactivity
Primary Amines (-NH

)

Excitation / Emission Max 495 nm / 515 nm

Extinction Coefficient (

)

73,000 M

cm

Quantum Yield (

)
0.92

Molecular Weight 643.41 g/mol

Data sourced from [1].

Conjugation Workflow Visualization

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b3179282/docs?utm_src=pdf-body#application-note-tfax-488-se-protein-conjugation-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3179282?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation

Phase 2: Recovery & QC

Protein Buffer Exchange
(pH 8.3-9.0, Amine-Free)

Bioconjugation
(1-2 Hrs, RT, Dark)

Dye Reconstitution
(Anhydrous DMSO)

Purification
(SEC or Dialysis)

Characterization
(Calculate DOL)

Click to download full resolution via product page

TFAX 488, SE conjugation workflow from preparation to quality control.

Step-by-Step Experimental Protocol
Step 1: Protein Preparation (The Foundation)

Buffer Exchange: Ensure the target protein is dissolved in an amine-free buffer, such as 0.1

M Sodium Bicarbonate (pH 8.3–9.0) or PBS with 10% (v/v) 1 M NaHCO

added. If the protein is stored in Tris or glycine, perform a buffer exchange using a desalting
column or dialysis.

Concentration Optimization: Adjust the protein concentration to 2–10 mg/mL. Expert

Causality: Buffers containing primary amines (e.g., Tris, glycine) or stabilizing agents like

BSA will aggressively compete for the SE reactive group, quenching the fluorophore before it

can label the target protein. Furthermore, higher protein concentrations increase the

probability of bimolecular collisions, kinetically favoring conjugation over the competing

hydrolysis reaction () [2].

Step 2: Dye Reconstitution (Moisture Control)
Equilibration: Allow the TFAX 488, SE vial to fully equilibrate to room temperature before

opening.

Reconstitution: Dissolve the lyophilized dye in high-quality, anhydrous DMSO or DMF to a

concentration of 10 mg/mL. Expert Causality: Cold vials will condense atmospheric moisture

upon opening. Water rapidly hydrolyzes the succinimidyl ester group into an unreactive
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carboxylic acid. The use of strictly anhydrous solvents is mandatory to preserve the active

ester functionality.

Step 3: The Conjugation Reaction (Stoichiometry)
Calculation: Determine the required molar excess of the dye. For a standard IgG antibody

(~150 kDa), a 10- to 20-fold molar excess of dye is recommended.

Addition: Add the dye solution dropwise to the protein solution while vortexing gently.

Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature (or overnight

at 4°C) in the dark. Expert Causality: Dropwise addition prevents localized high

concentrations of the hydrophobic dye, which can trigger protein precipitation. The dark

environment is critical to protect the fluorophore from photobleaching during the extended

incubation.

Step 4: Purification (Isolating the Conjugate)
Separation: Isolate the labeled protein from unreacted dye using size-exclusion

chromatography (SEC) (e.g., Sephadex G-25 spin columns) or extensive dialysis against

PBS (pH 7.4). Expert Causality: Unreacted free dye will co-isolate with the protein if not

rigorously removed, causing severe background fluorescence and false positives in

downstream functional assays, particularly in sensitive [3].

Step 5: Characterization (Self-Validating DOL
Calculation)
To validate the success of the bioconjugation, quantify the Degree of Labeling (DOL).

Measurement: Measure the absorbance of the purified conjugate at 280 nm (

) and at the dye's excitation maximum of 495 nm (

).

Calculation: First, calculate the actual protein concentration by correcting for the dye's

absorbance at 280 nm (Correction Factor, CF
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0.11):

Next, calculate the Degree of Labeling (moles of dye per mole of protein):

Expert Causality: An optimal DOL for IgGs is typically between 3 and 6. A DOL that is too low
yields a weak fluorescent signal, whereas a DOL that is too high can cause fluorophore self-
quenching, steric hindrance, and a potential loss of antibody binding affinity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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